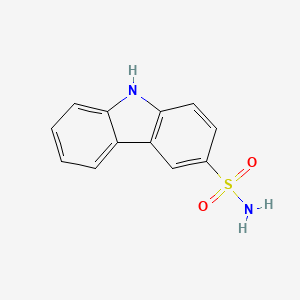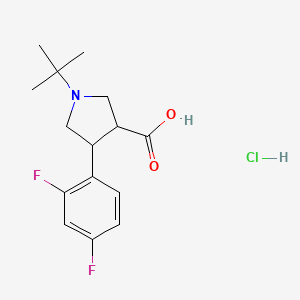
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylicacidhydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylicacidhydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Group: This step involves the alkylation of the pyrrolidine ring with tert-butyl halide under basic conditions.
Attachment of the 2,4-Difluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Formation of the Carboxylic Acid Group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can yield alcohols or aldehydes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylicacidhydrochloride would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
- 1-(tert-Butyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- 1-(tert-Butyl)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylicacidhydrochloride is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C15H20ClF2NO2 |
|---|---|
Molecular Weight |
319.77 g/mol |
IUPAC Name |
1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H19F2NO2.ClH/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17;/h4-6,11-12H,7-8H2,1-3H3,(H,19,20);1H |
InChI Key |
KJJIQYXRJKHSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)

![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)
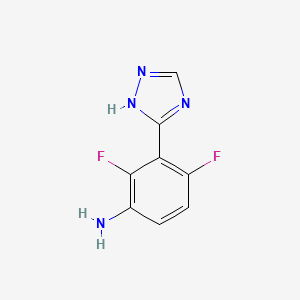
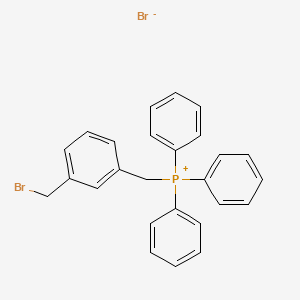
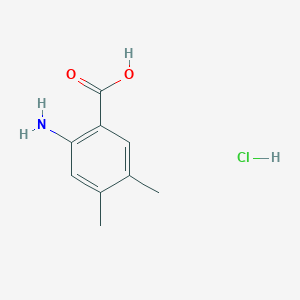
![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)
